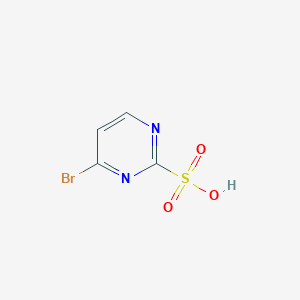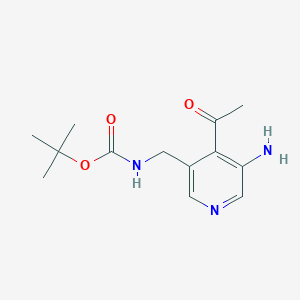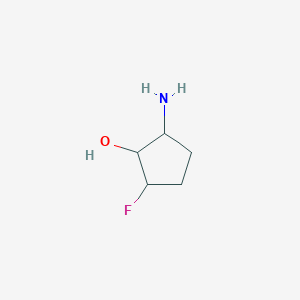
N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is often used in scientific research to study the role of COX-2 in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method includes the reaction of 4-nitrophenyl benzylsulfonate with cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated HCl .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Scientific Research Applications
N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is widely used in scientific research for its selective inhibition of COX-2. This makes it valuable in studies related to inflammation, pain, and cancer . It is also used to explore the role of COX-2 in cardiovascular diseases and neurodegenerative disorders .
Mechanism of Action
The compound exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2, the compound reduces inflammation and pain without affecting COX-1, which is important for maintaining gastrointestinal health .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used in the treatment of arthritis and pain.
Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to cardiovascular risks.
Uniqueness
N-(4-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its high selectivity for COX-2 and its ability to reduce inflammation without causing significant gastrointestinal side effects .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(4-cyclohexyloxy-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h7-10,14-15H,2-6H2,1H3 |
InChI Key |
HOUNGXSPOYKGGW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


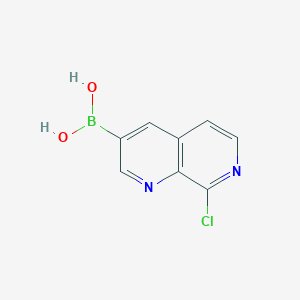
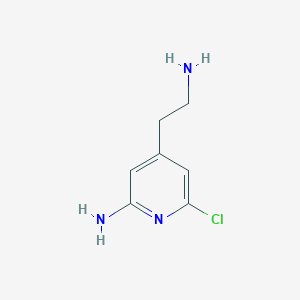
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
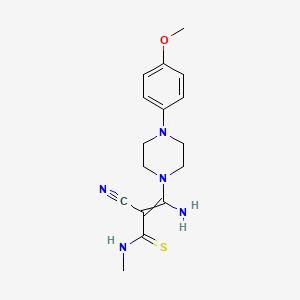


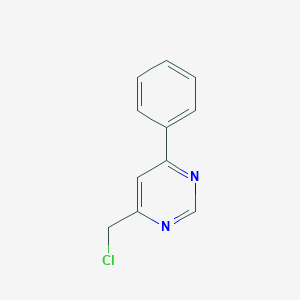

![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
